4-Chloro-2-vinylpyridine

描述

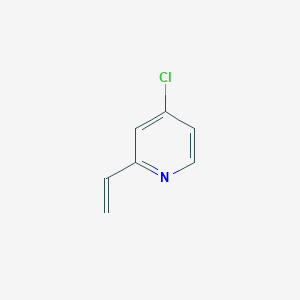

4-Chloro-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a vinyl group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2-vinylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with acetylene in the presence of a palladium catalyst. This method typically requires elevated temperatures and pressures to achieve high yields. Another method involves the dehydrohalogenation of 4-chloro-2-(2-chloroethyl)pyridine using a strong base such as potassium tert-butoxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.

化学反应分析

Polymerization Reactions

4-Chloro-2-vinylpyridine undergoes spontaneous quaternization and polymerization under controlled conditions. The vinyl group facilitates chain-growth polymerization, while the chlorine atom influences reactivity:

Mechanism :

-

Quaternization : The pyridine nitrogen reacts with alkylating agents (e.g., methyl iodide), forming a positively charged intermediate that initiates polymerization.

-

Chain Propagation : Radical or ionic mechanisms extend the polymer backbone through vinyl group addition.

Key Data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Quaternization Degree | >80% within 1 hour (optimal conditions) | |

| Polymer Product | Poly(this compound) (PVPy) | |

| Reactivity Modifiers | Temperature, solvent polarity |

Cross-Coupling Reactions

The vinyl group participates in palladium-catalyzed oxidative Heck reactions with arylboronic acids, forming styrylpyridine derivatives. The chlorine substituent enhances regioselectivity:

Example Reaction :

Optimized Conditions :

Yield Data :

| Arylboronic Acid | Product Yield (%) |

|---|---|

| Phenylboronic acid | 91 |

| 4-Methoxyphenyl | 81 |

| 3-Nitrophenyl | 35 |

Mechanistic Note : The reaction proceeds via oxidative addition of the vinyl group to Pd, followed by transmetallation and reductive elimination .

Coordination Chemistry

This compound acts as a ligand in cyclometalated platinum(II) complexes. The chlorine atom stabilizes the metal center through electronic effects:

Example Complex :

Key Observations :

-

Reactivity: Oxidative addition with MeI forms Pt(IV) complexes via S<sub>N</sub>2 mechanisms .

-

Rate Trends: Electron-rich phosphine ligands (e.g., PPhMe₂) accelerate oxidative addition .

Nucleophilic Substitution

The chlorine atom undergoes substitution under basic conditions, enabling functionalization of the pyridine ring:

Example Reaction :

Reported Conditions :

Electronic Effects : The electron-withdrawing chlorine enhances electrophilicity at the 4-position, favoring S<sub>N</sub>Ar mechanisms in polar aprotic solvents .

Electrophilic Aromatic Substitution

While pyridine is typically resistant to electrophilic substitution, the chlorine atom directs incoming electrophiles to the 3-position:

Limitations :

-

Harsh conditions required (e.g., SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> for sulfonation) .

-

Competing vinyl group reactivity often dominates.

Radical Reactions

The vinyl group participates in free radical additions. For example:

Applications :

-

Polymer crosslinking.

-

Surface modification of materials.

科学研究应用

Polymer Chemistry

Copolymers and Block Copolymers

CVP is often used to synthesize copolymers due to its reactive vinyl group, which can participate in various polymerization processes. For instance, the synthesis of poly(4-vinylpyridine) (P4VP) copolymers has been extensively studied. These copolymers exhibit unique properties that make them suitable for applications in drug delivery systems and as ion exchange materials.

Case Study: PDMS-b-P2VP Copolymers

A study focused on the synthesis of PDMS-b-P2VP (polydimethylsiloxane-block-poly(2-vinylpyridine)) copolymers demonstrated the utility of CVP in creating materials with specific thermal and mechanical properties. The copolymers were synthesized through anionic polymerization techniques, allowing for precise control over molecular weight and composition. The resulting materials showed high immiscibility and potential for further functionalization, making them attractive for diverse applications such as coatings and biomedical devices .

Medicinal Chemistry

Drug Delivery Systems

CVP derivatives have been investigated for their potential in drug delivery systems. The amphiphilic nature of certain CVP-based polymers allows them to encapsulate hydrophobic drugs effectively. Research has shown that particles made from CVP can reduce bile acid uptake in mammals, indicating their potential in cholesterol management therapies .

Case Study: Amphiphilic Copolymer Particles

A patent describes the use of amphiphilic copolymer particles derived from CVP for the removal of hydrophobic contaminants from aqueous solutions and as carriers for drug delivery. These particles are engineered to have a cross-linked shell domain, enhancing their stability and functionality in biological environments .

Catalysis

Organocatalytic Reactions

The vinyl group in CVP makes it a suitable substrate for organocatalytic reactions. Recent studies have explored its use in asymmetric catalysis, particularly in the enantioselective addition of aldehydes to CVP derivatives. These reactions demonstrate the compound's ability to serve as a platform for developing novel catalytic systems that can produce chiral compounds efficiently .

Material Science

Functional Materials

CVP is also utilized in the development of functional materials such as sensors and luminescent devices. For example, cycloplatinated(II) complexes derived from 2-vinylpyridine have shown promising photophysical properties, indicating potential applications in light-emitting devices and photocatalysts .

Table 1: Summary of Applications of 4-Chloro-2-vinylpyridine

作用机制

The mechanism of action of 4-chloro-2-vinylpyridine primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The vinyl group acts as an electrophilic site, allowing for conjugate addition reactions with nucleophiles. The chlorine atom can be displaced through nucleophilic substitution, leading to the formation of various substituted pyridines . Additionally, the vinyl group can participate in polymerization reactions, forming high molecular weight polymers with unique properties .

相似化合物的比较

4-Chloro-2-vinylpyridine can be compared with other vinylpyridine derivatives such as 2-vinylpyridine and 4-vinylpyridine:

2-Vinylpyridine: Similar to this compound but lacks the chlorine substituent.

4-Vinylpyridine: Lacks the chlorine substituent and is used in the synthesis of polyvinylpyridine-based polymers.

4-Chloro-2-vinylquinazoline: A related compound with a quinazoline ring structure.

The presence of the chlorine atom in this compound enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and polymer chemistry.

生物活性

4-Chloro-2-vinylpyridine (CVP) is an organic compound with the formula C₇H₆ClN, recognized for its diverse applications in medicinal chemistry, agriculture, and materials science. This article explores the biological activity of CVP, focusing on its synthesis, pharmacological potential, and environmental impact.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of 2-vinylpyridine. Various methods have been reported, including direct chlorination processes that utilize chlorinating reagents under controlled conditions to yield high selectivity for the desired product. The synthesis process can be optimized to minimize by-products and enhance yield, making it suitable for industrial applications .

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains. It has been investigated for its potential as a pesticide and a pharmaceutical intermediate due to its ability to inhibit various microbial strains.

- Antimicrobial Activity : Studies have shown that CVP demonstrates inhibitory effects against a range of bacteria and fungi. For instance, it has been effective against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections .

- Pesticidal Properties : As an intermediate in pesticide formulations, CVP has been noted for its efficacy in controlling agricultural pests. Its mechanism involves disrupting the physiological processes of target organisms, leading to their mortality .

- Toxicity and Safety : While CVP shows promise in various applications, its toxicity profile is critical for safe usage. Toxicological assessments indicate that exposure to high concentrations may pose risks to human health and the environment, necessitating careful handling and regulation .

Case Studies

Several case studies have documented the biological effects of CVP:

- Case Study 1 : A study examining the antimicrobial effects of CVP on Candida albicans reported a significant reduction in fungal growth at concentrations as low as 100 µg/mL. This suggests that CVP could be developed into a topical antifungal treatment .

- Case Study 2 : In agricultural trials, formulations containing CVP were tested against common pests such as aphids and whiteflies. Results indicated a reduction in pest populations by over 70%, demonstrating its effectiveness as a biopesticide .

Research Findings

Recent research highlights the multifaceted nature of CVP's biological activity:

- Photocatalytic Activity : Composite materials incorporating CVP have shown enhanced photocatalytic activity for environmental remediation. These materials can degrade pollutants like p-nitrophenol under visible light irradiation, indicating potential applications in wastewater treatment .

- Polymerization Studies : CVP can polymerize with other monomers to form copolymers with unique properties. These materials are being explored for use in drug delivery systems due to their biocompatibility and controlled release characteristics .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

4-chloro-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFVZJFFLBXQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542250 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98420-89-4 | |

| Record name | 4-Chloro-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。